Metoprolol succinate
Overview
Description
Metoprolol succinate is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure . It is marketed under various brand names, including Toprol-XL and Lopressor . This compound is preferred for its ability to reduce mortality due to myocardial infarction and its extended-release formulation, which allows for once-daily dosing .
Mechanism of Action
- By selectively binding to beta-1 receptors, Metoprolol decreases cardiac output. This results in negative chronotropic (slower heart rate) and inotropic (weaker heart contractions) effects without affecting membrane stabilization or intrinsic sympathomimetics .
Target of Action
Mode of Action
Remember to consult your healthcare provider for personalized information and guidance regarding Metoprolol succinate. 😊👍
Biochemical Analysis
Biochemical Properties
Metoprolol Succinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is a β1-blocker .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by blocking β1-adrenergic receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metoprolol succinate is synthesized through a multi-step process involving the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with isopropylamine to yield metoprolol . The final step involves the formation of the succinate salt by reacting metoprolol with succinic acid .
Industrial Production Methods: Industrial production of this compound often employs hot-melt extrusion (HME) technology. This method involves dispersing metoprolol in a polymer matrix, such as Eudragit®S100 or Eudragit®L100, to create extended-release dosage forms . The process ensures uniform drug distribution and stability, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Metoprolol succinate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions include various derivatives of metoprolol, such as its enantiomers and other beta-blocker analogs .
Scientific Research Applications
Metoprolol succinate has a wide range of scientific research applications:
Comparison with Similar Compounds
Metoprolol Tartrate: An immediate-release formulation of metoprolol used for similar indications but requires multiple daily doses.
Bisoprolol: A highly selective beta-1 blocker with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness: Metoprolol succinate’s extended-release formulation allows for once-daily dosing, improving patient compliance and providing more stable blood levels of the drug . Its high selectivity for beta-1 receptors minimizes respiratory side effects, making it a preferred choice for patients with concurrent respiratory conditions .
Properties
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
Record name | Metoprolol succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98418-47-4 | |
Record name | Metoprolol succinate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoprolol succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOPROLOL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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